molecular formula C21H23N3O B12640317 Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-

Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-

Cat. No.: B12640317
M. Wt: 333.4 g/mol
InChI Key: VGZNWCWWERCEPK-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- is a complex heterocyclic compound that belongs to the class of indolocarbazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate indole and carbazole precursors under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which are enzymes that play crucial roles in cell signaling and regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolocarbazoles such as staurosporine, lestaurtinib, and edotecarin. These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness

What sets pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro- apart is its specific substitution pattern and the presence of the dimethylamino butyl group.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

10-[4-(dimethylamino)butyl]-1H-pyrrolo[2,3-a]carbazole-3-carbaldehyde

InChI

InChI=1S/C21H23N3O/c1-23(2)11-5-6-12-24-19-8-4-3-7-17(19)18-10-9-16-15(14-25)13-22-20(16)21(18)24/h3-4,7-10,13-14,22H,5-6,11-12H2,1-2H3

InChI Key

VGZNWCWWERCEPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=CN4)C=O

Origin of Product

United States

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